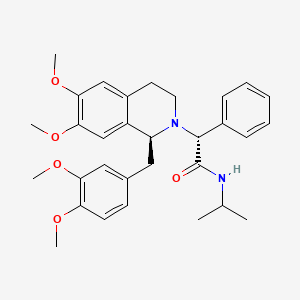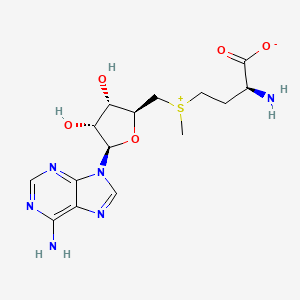![molecular formula C10H20ClN B605241 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 1021868-90-5](/img/structure/B605241.png)
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGN 192403 塩酸塩は、イミダゾリン1受容体の選択的リガンドです。イミダゾリン1受容体は、クロニジンおよびその他のイミダゾリンの主要な受容体です。 この化合物は、交感神経作用を阻害することにより血圧を低下させる能力を持つため、主に心臓血管および神経系の研究に使用されています .
作用機序
AGN 192403 塩酸塩は、イミダゾリン1受容体に選択的に結合することで作用を発揮します。この結合は、イミダゾリンによって媒介される交感神経作用を阻害し、血圧の低下につながります。 この化合物は、アドレナリン受容体またはイミダゾリン2結合部位に対する親和性を持たず、イミダゾリン1受容体に対して非常に選択的です .
生化学分析
Biochemical Properties
AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.
Cellular Effects
AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.
Metabolic Pathways
AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.
Subcellular Localization
AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.
準備方法
AGN 192403 塩酸塩の合成には、2-エンド-アミノ-3-エキソ-イソプロピルビシクロ[2.2.1]ヘプタンの調製が含まれます。合成経路には、以下の手順が含まれます。
二環式構造の形成: 最初のステップは、ビシクロ[2.2.1]ヘプタン構造の形成です。
アミノ基の導入: アミノ基は、2-エンド位に導入されます。
イソプロピル基の付加: イソプロピル基は、3-エキソ位に付加されます。
塩酸塩の形成: 最後のステップは、塩酸塩の形成です.
化学反応の分析
科学的研究の応用
AGN 192403 塩酸塩は、幅広い科学研究における応用を持っています。
心臓血管研究: これは、イミダゾリン1受容体拮抗薬が血圧と心拍数に与える影響を研究するために使用されます。
神経系研究: この化合物は、神経機能および障害におけるイミダゾリン1受容体の役割を調査するために使用されます。
薬理学的調査: AGN 192403 塩酸塩は、薬理学的調査で、イミダゾリン1受容体と他の化合物との相互作用を理解するために使用されます。
ミトコンドリア機能: 研究では、AGN 192403 塩酸塩は、さまざまな薬剤によって誘発されるミトコンドリアの機能不全と細胞毒性を阻害できることが示されています.
類似化合物との比較
AGN 192403 塩酸塩は、イミダゾリン1受容体に対する高い選択性のために、ユニークです。類似の化合物には以下が含まれます。
クロニジン塩酸塩: イミダゾリン1受容体とアドレナリン受容体の両方に対して親和性を示す、もう1つのイミダゾリン受容体リガンドです。
モキソニジン: 同様の効力を持つ選択的なイミダゾリン1受容体アゴニストですが、生理学的応答が異なります。
AGN 192403 塩酸塩は、アドレナリン受容体とイミダゾリン2結合部位に対する親和性の欠如により際立っており、特定の研究用途のための貴重なツールとなっています。
特性
CAS番号 |
1021868-90-5 |
|---|---|
分子式 |
C10H20ClN |
分子量 |
189.72 g/mol |
IUPAC名 |
(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |
InChIキー |
KSTGYMXUFHCTSM-MRUBQFBLSA-N |
SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
異性体SMILES |
CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |
正規SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)





